molecular formula C9H6BrNO B11880608 2-Bromoquinolin-5-ol

2-Bromoquinolin-5-ol

Cat. No.: B11880608
M. Wt: 224.05 g/mol
InChI Key: VUGGJSIUKFZEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromoquinolin-5-ol is a heterocyclic aromatic compound that belongs to the quinoline family It features a bromine atom at the second position and a hydroxyl group at the fifth position on the quinoline ring

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

2-bromoquinolin-5-ol

InChI

InChI=1S/C9H6BrNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H

InChI Key

VUGGJSIUKFZEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-5-ol typically involves the bromination of quinolin-5-ol. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 2-Bromoquinolin-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinolin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-5-one derivatives.

    Reduction Reactions: The compound can undergo reduction to form 2-aminoquinolin-5-ol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various quinoline derivatives with different functional groups.
  • Oxidation reactions produce quinolin-5-one derivatives.
  • Reduction reactions result in aminoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2-Bromoquinolin-5-ol may serve as a lead compound in the development of antimicrobial agents. Its structural similarity to other quinoline derivatives, particularly 8-hydroxyquinoline, suggests potential efficacy against various pathogens. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The compound's biological activity extends to anticancer research. Preliminary investigations suggest that 2-Bromoquinolin-5-ol can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been tested against human cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer), demonstrating promising IC50 values that indicate their potential as anticancer agents .

Chemical Synthesis and Reactivity

Synthesis Methods
The synthesis of 2-Bromoquinolin-5-ol typically involves bromination of quinoline derivatives. Common methods include using reagents like N-bromosuccinimide (NBS) under controlled conditions to optimize yields . This compound can also be synthesized through multi-step processes that involve functionalization of existing quinoline derivatives followed by selective bromination.

Chelating Agent

Metal Ion Interaction
The presence of the hydroxyl group in 2-Bromoquinolin-5-ol enhances its potential as a chelating agent for metal ions. Compounds with similar structures have been reported to effectively bind to metal ions, which is crucial in applications such as biochemistry and environmental science . This property makes it a candidate for use in chelation therapy for metal toxicity.

Materials Science

Organic Light Emitting Diodes (OLEDs)
Research has explored the use of quinoline derivatives, including 2-Bromoquinolin-5-ol, in organic light-emitting diodes due to their photophysical properties. These compounds can serve as electron carriers, contributing to the efficiency and performance of OLEDs .

Case Studies and Research Findings

A variety of studies have documented the synthesis and biological evaluation of compounds related to 2-Bromoquinolin-5-ol. For instance, a study highlighted the antibacterial activities of several derivatives against pathogenic strains, showcasing their potential for drug development . Moreover, structure–activity relationship (SAR) analyses have been conducted to identify key modifications that enhance biological activity, providing valuable insights for future research directions.

Mechanism of Action

The mechanism of action of 2-Bromoquinolin-5-ol varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 2-Bromoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for versatile functionalization and diverse applications in various fields.

Biological Activity

2-Bromoquinolin-5-ol is a chemical compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a bromine atom at the 2-position and a hydroxyl group at the 5-position of the quinoline ring, contributing to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_9H_6BrN_O
  • Molecular Weight : Approximately 208.06 g/mol
  • Structure : The compound's bicyclic structure consists of a fused benzene and pyridine ring, enhancing its chemical reactivity and biological activity.

Antimicrobial Activity

2-Bromoquinolin-5-ol has demonstrated significant antimicrobial properties against various bacterial strains, including multidrug-resistant organisms. Research indicates that derivatives of this compound exhibit activity against:

  • Bacteria : Particularly effective against Staphylococcus aureus and Escherichia coli.
  • Fungi : Some studies have noted antifungal activity as well.

Case Studies

  • Antimicrobial Efficacy Against MRSA :
    • A study evaluated the antimicrobial activity of several quinoline derivatives, including 2-Bromoquinolin-5-ol, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) as low as 3.125 mg/mL for certain derivatives, showcasing their potential as effective antimicrobial agents .
  • Broad-Spectrum Activity :
    • Another study highlighted that compounds similar to 2-Bromoquinolin-5-ol exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced potency due to structural modifications .

Anticancer Properties

The anticancer potential of 2-Bromoquinolin-5-ol has been explored in various studies, particularly focusing on its effects on human cancer cell lines.

Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that 2-Bromoquinolin-5-ol can reduce the viability of A549 human lung adenocarcinoma cells significantly. The compound's structure-dependence in anticancer activity suggests that specific modifications can enhance its efficacy against cancer cells while maintaining lower toxicity towards normal cells .
  • Mechanism of Action :
    • The mechanism through which 2-Bromoquinolin-5-ol exerts its anticancer effects may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Further studies are required to elucidate these mechanisms in detail .

Comparative Analysis with Related Compounds

The biological activity of 2-Bromoquinolin-5-ol can be compared with other quinoline derivatives to highlight its unique properties:

Compound NameStructure DescriptionUnique Properties
8-Hydroxyquinoline Hydroxy group at position 8Strong chelating ability
5-Bromoquinolin-8-ol Bromine at position 5 and hydroxyl at position 8Enhanced antimicrobial activity
4-Bromoquinolin-5-ol Bromine at position 4 and hydroxyl at position 5Different reactivity patterns
8-Chloroquinolin-5-ol Chlorine atom instead of bromineExhibits different biological activity profiles

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 2-Bromoquinolin-5-ol suggests that it may possess good bioavailability due to its molecular weight and structural characteristics. However, comprehensive studies are necessary to confirm these properties and assess its therapeutic index in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.